N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S3 and its molecular weight is 469.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on synthesizing novel derivatives of thieno[3,2-d]pyrimidine, which include compounds structurally related to the mentioned chemical, to evaluate their antitumor activities. For instance, a study by Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinomas, comparable to that of doxorubicin. These findings highlight the potential of such compounds in cancer treatment strategies (Hafez & El-Gazzar, 2017).
Crystal Structure Insights
The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been studied, revealing significant insights into their molecular conformations. Such studies are crucial for understanding the molecular basis of their biological activities and could inform the design of new compounds with enhanced efficacy and specificity (Subasri et al., 2016).
Dual Inhibitory Activities
Compounds within the same chemical family have been explored for their dual inhibitory activities against crucial enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are key targets in cancer chemotherapy, and inhibitors can play a significant role in the development of antitumor agents. Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibition, pointing to the therapeutic potential of these compounds in treating cancers (Gangjee, Qiu, Li, & Kisliuk, 2008).
Glutaminase Inhibition
The investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a similar sulfanyl acetamide structure, has shown promise in inhibiting glutaminase, an enzyme involved in cancer cell metabolism. These findings contribute to the broader understanding of how structurally related compounds might be utilized to disrupt cancer cell growth and survival (Shukla et al., 2012).
Antimicrobial and Antifungal Activities
Another area of application for compounds within this chemical family is their potential antimicrobial and antifungal properties. Research into thiazoles and their fused derivatives has shown that they possess significant in vitro activity against various bacterial and fungal strains, suggesting potential use in addressing infections alongside or beyond their antitumor applications (Wardkhan et al., 2008).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S3/c1-3-16-7-4-6-15(2)20(16)25-19(27)14-31-23-24-18-10-13-30-21(18)22(28)26(23)11-9-17-8-5-12-29-17/h4-8,10,12-13H,3,9,11,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMFRRJHSDFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
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